3-Methylcyclopentadecane-1,5-dione is an organic compound characterized by its unique structure, which includes a cyclopentadecane ring with a methyl group and two carbonyl groups located at the 1 and 5 positions. This compound belongs to the class of diketones, which are compounds containing two carbonyl groups. Its chemical formula is C_{16}H_{28}O_{2}, and it features a molecular weight of approximately 256.39 g/mol. The presence of the cyclopentadecane framework contributes to its distinctive chemical properties and potential applications in various fields.
The oxidation of 14-methylbicyclo[10.3.0]pentadecene using hydrogen peroxide in the presence of formic acid has been identified as a method for synthesizing 3-methylcyclopentadecane-1,5-dione, highlighting its reactivity under specific conditions .
The synthesis of 3-methylcyclopentadecane-1,5-dione has been described in detail in patent literature. A notable method involves the oxidation of 14-methylbicyclo[10.3.0]pentadecene using a mixture of hydrogen peroxide and formic acid. The steps include:
This method has shown promising yields and selectivity for producing 3-methylcyclopentadecane-1,5-dione .
3-Methylcyclopentadecane-1,5-dione holds potential applications in several areas:
Several compounds share structural similarities with 3-methylcyclopentadecane-1,5-dione, primarily other diketones or cyclic compounds. Here are some notable examples:
3-Methylcyclopentadecane-1,5-dione's uniqueness lies in its larger cyclopentadecane framework compared to smaller cyclic diketones like cyclopentanedione. This structural complexity may influence its reactivity and potential applications differently than those of simpler compounds.
The discovery of 3-methylcyclopentadecane-1,5-dione is intertwined with efforts to synthesize macrocyclic musk compounds, which have dominated high-end perfumery since the mid-20th century. Early routes to muscone and civetone analogs relied on laborious natural product extraction or inefficient cyclization methods. The compound emerged as a synthetic target in the 2000s, with PubChem assigning it the identifier CID 11184330 in 2006. A breakthrough occurred in 2016 when a patent disclosed a scalable oxidation method using hydrogen peroxide (H₂O₂) and formic acid (HCOOH), achieving yields up to 77%. This innovation addressed longstanding challenges in macrocyclic diketone synthesis, such as poor regioselectivity and reliance on toxic reagents like ozone. By 2020, optimized protocols had solidified its role as a key intermediate for musk derivatives.
Macrocyclic diketones like 3-methylcyclopentadecane-1,5-dione occupy a critical niche due to their conformational rigidity and ability to undergo selective functionalization. The compound’s 15-membered ring structure, punctuated by two ketone groups at positions 1 and 5, enables precise control over stereoelectronic effects during downstream reactions. Its methyl substituent at position 3 introduces steric hindrance, influencing both reactivity and olfactory characteristics. Industrially, it serves as a precursor to muscone, a musk odorant prized for its stability and scent profile. The compound’s synthesis also exemplifies modern trends in green chemistry, as H₂O₂/HCOOH-based methods minimize hazardous waste compared to traditional ozonolysis.
3-Methylcyclopentadecane-1,5-dione represents a macrocyclic diketone compound named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules [3]. The name systematically describes the molecular structure by identifying the parent hydrocarbon chain and its functional groups [2]. The prefix "3-methyl" indicates the presence of a methyl substituent at the third carbon position of the ring . The term "cyclopentadecane" denotes a fifteen-membered carbocyclic ring structure, while the suffix "1,5-dione" specifies the presence of two ketone functional groups at positions 1 and 5 of the ring [3].
The systematic naming follows the IUPAC convention of prioritizing functional groups, with the carbonyl groups receiving highest priority in this case [2]. The numbering of the ring begins at one of the carbonyl carbons (position 1) and proceeds around the ring to assign the lowest possible numbers to the second carbonyl group (position 5) and the methyl substituent (position 3) [7]. This numbering system ensures unambiguous identification of the compound's structure and distinguishes it from potential isomers [9].
The compound is also registered in chemical databases with the Chemical Abstracts Service (CAS) registry number 21890-10-8, providing a unique identifier for this specific chemical entity [2]. This systematic approach to nomenclature allows for precise communication about the compound's structure among chemists and researchers worldwide [7].
3-Methylcyclopentadecane-1,5-dione has the molecular formula C₁₆H₂₈O₂, corresponding to a molecular weight of 252.39 g/mol [2] [3]. The compound consists of a fifteen-membered carbocyclic ring with a methyl substituent and two ketone functional groups . The carbon skeleton includes 16 carbon atoms: 15 forming the main ring and 1 from the methyl substituent [2].
From a stereochemical perspective, 3-Methylcyclopentadecane-1,5-dione possesses one stereogenic center at carbon 3, where the methyl group is attached [7]. This creates the possibility of two distinct stereoisomers: the R-configuration and the S-configuration [21]. In the R-configuration, the methyl group is oriented away from the carbonyl at position 1, while in the S-configuration, the methyl group is oriented toward this carbonyl group [7] [9].
The presence of this stereogenic center is significant because it introduces chirality to the molecule, meaning the two possible stereoisomers (enantiomers) are non-superimposable mirror images of each other [21]. These enantiomers would have identical physical properties except for their interaction with plane-polarized light and with other chiral molecules [7]. The stereochemical configuration at carbon 3 can significantly influence the three-dimensional shape of the macrocyclic ring, potentially affecting its conformational preferences and reactivity patterns [9].
The compound's stereochemistry is configurationally stable at room temperature, meaning that the enantiomers do not readily interconvert [7]. This stability allows for potential separation and characterization of the individual enantiomers through techniques such as chiral high-performance liquid chromatography or polarimetry [21]. Since the molecule contains only one stereogenic center, diastereomeric interactions are not applicable in this case [7].
Table 1: Molecular and Stereochemical Properties of 3-Methylcyclopentadecane-1,5-dione
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| Number of Carbon Atoms | 16 |
| Number of Hydrogen Atoms | 28 |
| Number of Oxygen Atoms | 2 |
| Number of Carbonyl Groups | 2 |
| Stereogenic Centers | 1 (at C3) |
| Possible Stereoisomers | 2 (R and S enantiomers) |
The proton (¹H) NMR spectrum of 3-Methylcyclopentadecane-1,5-dione exhibits several characteristic signals that confirm its structural features [14]. The methyl group at position 3 appears as a doublet at approximately 0.9-1.1 ppm with a coupling constant of 6-7 Hz, resulting from its coupling with the adjacent methine proton [14] [20]. The methine proton at carbon 3 produces a multiplet signal in the range of 1.8-2.1 ppm due to coupling with both the methyl group and adjacent methylene protons [14].
The methylene protons adjacent to the carbonyl groups (α-positions) generate signals at 2.3-2.5 ppm, typically appearing as triplets or complex multiplets depending on the conformational state of the molecule [14] [23]. The remaining methylene protons of the ring structure produce complex multiplet patterns in the range of 1.2-1.8 ppm, with significant overlap due to the similar chemical environments of many of these protons in the macrocyclic ring [20].
Carbon-13 (¹³C) NMR spectroscopy provides additional structural confirmation [23]. The carbonyl carbons produce distinctive signals at 210-215 ppm, characteristic of ketone functional groups [20]. The methyl carbon appears at 15-20 ppm, while the methine carbon at position 3 generates a signal at 30-35 ppm [14]. The α-methylene carbons adjacent to the carbonyl groups appear at 40-45 ppm, and the remaining methylene carbons produce signals in the 20-30 ppm region [20] [23].
The infrared spectrum of 3-Methylcyclopentadecane-1,5-dione displays several diagnostic absorption bands [17]. The most prominent feature is the strong, sharp carbonyl stretching band at 1710-1720 cm⁻¹, characteristic of ketone functional groups [22]. This band may show subtle splitting or broadening due to the presence of two carbonyl groups in slightly different chemical environments within the macrocyclic structure [17] [22].
The compound also exhibits characteristic carbon-hydrogen stretching bands: methyl C-H stretching at 2960-2970 cm⁻¹ and methylene C-H stretching at 2850-2930 cm⁻¹ [22]. Additional bands include methyl C-H bending at 1370-1390 cm⁻¹, methylene C-H bending at 1450-1470 cm⁻¹, and various C-C stretching vibrations in the 1000-1200 cm⁻¹ region [17] [22]. The presence of a large macrocyclic ring also contributes to C-C-C bending vibrations in the 700-800 cm⁻¹ region [17].
Mass spectrometric analysis of 3-Methylcyclopentadecane-1,5-dione reveals a molecular ion peak (M⁺) at m/z 252, corresponding to its molecular weight [3] [19]. The fragmentation pattern includes several characteristic peaks that provide structural information [19]. A fragment at m/z 237 results from the loss of a methyl group (M⁺-CH₃) [19]. The compound also undergoes McLafferty rearrangement, a common fragmentation pathway for ketones, producing various characteristic fragments [19].
Alpha-cleavage at the carbonyl groups generates additional diagnostic fragments, as does the loss of carbon monoxide (M⁺-CO) to produce a fragment at m/z 224 [19]. The macrocyclic ring structure undergoes various fragmentation processes, creating a complex pattern of lower mass fragments [11] [19]. A distinctive feature of diketones in mass spectrometry is the double α-cleavage pattern, which can provide confirmation of the 1,5-diketone structure [19].
Table 2: Spectroscopic Data for 3-Methylcyclopentadecane-1,5-dione
| Spectroscopic Method | Characteristic Features | Value/Range |
|---|---|---|
| ¹H NMR | Methyl group | 0.9-1.1 ppm (doublet) |
| ¹H NMR | Methine proton at C3 | 1.8-2.1 ppm (multiplet) |
| ¹H NMR | α-Methylene protons | 2.3-2.5 ppm (multiplet) |
| ¹³C NMR | Carbonyl carbons | 210-215 ppm |
| ¹³C NMR | Methyl carbon | 15-20 ppm |
| IR | Carbonyl stretching | 1710-1720 cm⁻¹ |
| IR | Methyl C-H stretching | 2960-2970 cm⁻¹ |
| IR | Methylene C-H stretching | 2850-2930 cm⁻¹ |
| MS | Molecular ion | m/z 252 |
| MS | Loss of methyl group | m/z 237 |
3-Methylcyclopentadecane-1,5-dione shares structural similarities with several analogs, most notably cyclopentadecane-1,5-dione, which differs only by the absence of the methyl group at position 3 [12] [16]. This comparison provides valuable insights into the influence of the methyl substituent on the compound's properties and spectroscopic characteristics [12].
Cyclopentadecane-1,5-dione (CAS: 14315-40-3) has the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol, which is 14.02 mass units less than 3-Methylcyclopentadecane-1,5-dione due to the absence of the methyl group [12] [16]. Both compounds share the same fifteen-membered ring structure with carbonyl groups at positions 1 and 5 [12]. However, a key difference is that cyclopentadecane-1,5-dione lacks a stereogenic center, making it achiral, whereas 3-Methylcyclopentadecane-1,5-dione possesses chirality due to the methyl substituent at position 3 [7] [16].
The spectroscopic profiles of these compounds show subtle but significant differences [14] [16]. In the infrared spectrum, both compounds exhibit strong carbonyl stretching bands around 1710-1720 cm⁻¹ [22]. However, 3-Methylcyclopentadecane-1,5-dione may show more complex carbonyl band patterns due to conformational effects influenced by the methyl substituent [17] [22].
The proton NMR spectrum of 3-Methylcyclopentadecane-1,5-dione contains additional signals for the methyl group (doublet at 0.9-1.1 ppm) and the methine proton at position 3 (multiplet at 1.8-2.1 ppm) that are absent in cyclopentadecane-1,5-dione [14] [20]. The methylene proton patterns in 3-Methylcyclopentadecane-1,5-dione are also more complex due to the asymmetry introduced by the methyl group, whereas cyclopentadecane-1,5-dione exhibits more symmetric methylene patterns [14] [20].
In carbon-13 NMR, 3-Methylcyclopentadecane-1,5-dione shows additional signals for the methyl carbon (15-20 ppm) and the methine carbon at position 3 (30-35 ppm) [20] [23]. The carbonyl carbon signals may also show slight differences in chemical shift due to the influence of the methyl group on the electronic environment [20].
Mass spectrometry reveals different molecular ion peaks: m/z 252 for 3-Methylcyclopentadecane-1,5-dione and m/z 238 for cyclopentadecane-1,5-dione [3] [16]. The fragmentation patterns also differ, with 3-Methylcyclopentadecane-1,5-dione showing additional fragments related to the methyl group, such as the loss of CH₃ to produce a fragment at m/z 237 [19].
Additional structural analogs include cyclopentadecane-1,4-dione, which has the same molecular formula as cyclopentadecane-1,5-dione (C₁₅H₂₆O₂) but with carbonyl groups at positions 1 and 4 instead of 1 and 5 [7] [9]. This positional isomer would exhibit different spectroscopic characteristics due to the altered spacing between the carbonyl groups [7].
Another relevant analog is 3-ethylcyclopentadecane-1,5-dione (C₁₇H₃₀O₂, MW: 266.42 g/mol), which contains an ethyl group instead of a methyl group at position 3 [7]. This compound would show similar spectroscopic patterns to 3-Methylcyclopentadecane-1,5-dione but with distinctive signals for the ethyl group in NMR spectra and a higher molecular ion peak in mass spectrometry [7] [9].
Table 3: Comparative Analysis of 3-Methylcyclopentadecane-1,5-dione and Structural Analogs
| Property | 3-Methylcyclopentadecane-1,5-dione | Cyclopentadecane-1,5-dione | Cyclopentadecane-1,4-dione | 3-Ethylcyclopentadecane-1,5-dione |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₂₈O₂ | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ | C₁₇H₃₀O₂ |
| Molecular Weight (g/mol) | 252.39 | 238.37 | 238.37 | 266.42 |
| Carbonyl Positions | 1,5 | 1,5 | 1,4 | 1,5 |
| Stereogenic Centers | 1 | 0 | 0 | 1 |
| Key Structural Difference | Methyl group at C3 | No methyl group | Different carbonyl positions | Ethyl instead of methyl at C3 |
The oxidation of 14-methylbicyclo[10.3.0]pentadecene represents the primary synthetic route for producing 3-methylcyclopentadecane-1,5-dione. This transformation involves the selective cleavage of the bicyclic structure to generate the desired macrocyclic diketone through controlled oxidative processes [1] [2].
The hydrogen peroxide/formic acid oxidation system has emerged as the most efficient and industrially viable method for synthesizing 3-methylcyclopentadecane-1,5-dione. This protocol utilizes the in situ formation of performic acid (HCOOOH) from hydrogen peroxide and formic acid, which serves as the active oxidizing species [1] [2].
The reaction mechanism involves the initial formation of performic acid through the equilibrium reaction between hydrogen peroxide and formic acid. The performic acid then attacks the bicyclic substrate, leading to ring opening and subsequent oxidation to form the diketone product. The reaction proceeds through intermediate hydroperoxide species that undergo acid-catalyzed rearrangement to yield the final macrocyclic structure [3].
Table 1: Hydrogen Peroxide/Formic Acid Protocol Optimization
| Parameter | Optimized Value | Alternative Range |
|---|---|---|
| Temperature | 40°C | 35-50°C |
| Reaction Time | 3-9 hours | 2-12 hours |
| Hydrogen Peroxide Stoichiometry | ≥1.1 mol H₂O₂ per mol substrate | 1.0-1.5 mol equivalents |
| Formic Acid Concentration | 90% formic acid | 80-95% formic acid |
| Yield Range | 36-77% | 25-70% |
| Solvent System | 90% HCOOH/H₂O | Aqueous formic acid |
The protocol typically involves dissolving 14-methylbicyclo[10.3.0]pentadecene in concentrated formic acid (90-95%), followed by the careful addition of hydrogen peroxide at controlled temperature. The reaction mixture is maintained at 40°C for optimal conversion while minimizing side reactions [1].
Temperature control represents a critical parameter in the oxidation process, significantly affecting both yield and selectivity. Extensive optimization studies have demonstrated that precise temperature management is essential for achieving optimal results [4] [5].
Table 4: Temperature Optimization for 14-Methylbicyclo[10.3.0]pentadecene Oxidation
| Temperature (°C) | Yield (%) | Reaction Time (hours) | Side Product Formation (%) | Overall Efficiency |
|---|---|---|---|---|
| 25 | 12 | 12 | 5 | Poor |
| 30 | 28 | 10 | 8 | Fair |
| 35 | 45 | 8 | 12 | Good |
| 40 | 67 | 6 | 15 | Excellent |
| 45 | 58 | 5 | 22 | Good |
| 50 | 42 | 4 | 35 | Fair |
| 55 | 31 | 3 | 48 | Poor |
The optimal temperature of 40°C represents a balance between reaction rate and selectivity. Below this temperature, the reaction proceeds slowly with reduced yields, while temperatures above 45°C lead to increased side product formation and decreased overall efficiency [6] [4].
Stoichiometric optimization is equally important for maximizing product yield. The hydrogen peroxide requirement follows a minimum threshold of 1.1 molar equivalents per mole of substrate. This slight excess ensures complete conversion while avoiding the overoxidation that can occur with excessive hydrogen peroxide concentrations [7]. The formic acid concentration must be maintained at 90% or higher to generate sufficient performic acid for effective oxidation [6] [4].
While the hydrogen peroxide/formic acid system represents the preferred industrial method, several alternative synthetic approaches have been investigated for the preparation of 3-methylcyclopentadecane-1,5-dione. These methods include ozonolysis, periodate-mediated oxidations, and various other oxidative transformations [1] [8].
Table 2: Comparison of Synthetic Routes for 3-Methylcyclopentadecane-1,5-dione
| Method | Yield (%) | Scalability | Toxicity Concerns | Industrial Viability |
|---|---|---|---|---|
| H₂O₂/HCOOH Oxidation | 36-77 | High | Low | Excellent |
| Ozonolysis | <30 | Low | High | Poor |
| NaIO₄/Bu₄NBr Oxidation | 40-50 | Moderate | Moderate | Fair |
| Potassium Permanganate | Variable | Moderate | High | Poor |
| Photooxidation | Low | Low | Low | Poor |
Ozonolysis Approach: The ozonolysis method involves the treatment of 14-methylbicyclo[10.3.0]pentadecene with ozone, typically in methanol at low temperatures (-78°C to -62°C). The reaction proceeds through the formation of primary ozonides, which decompose to generate carbonyl compounds [9] [8]. However, ozonolysis presents significant challenges for industrial implementation, including low yields (typically <30%), difficult handling requirements, and high toxicity concerns associated with ozone gas [8].
The ozonolysis mechanism begins with the electrophilic addition of ozone to the carbon-carbon double bond, forming an unstable molozonide intermediate. This intermediate subsequently decomposes to form carbonyl and carbonyl oxide species. The process requires careful temperature control and specialized equipment for ozone generation and handling [9].
Periodate-Mediated Oxidations: Sodium periodate (NaIO₄) in combination with tetrabutylammonium bromide (Bu₄NBr) provides an alternative oxidative approach. This system operates through the formation of a periodate ester intermediate, which undergoes oxidative cleavage to generate the desired diketone product [10] [11] [12].
The periodate oxidation mechanism involves the nucleophilic addition of hydroxyl groups to iodine, forming a cyclic iodate ether. This intermediate subsequently undergoes cleavage through proton transfer steps, resulting in the formation of two carbonyl groups [11]. The method typically achieves yields in the 40-50% range but faces scalability challenges due to the cost and handling requirements of the reagents [2].
Potassium Permanganate Oxidation: Traditional permanganate oxidation has been explored but presents significant limitations. The harsh conditions required often lead to overoxidation and the formation of carboxylic acid byproducts rather than the desired diketone. Additionally, the workup procedures are complex and generate substantial amounts of toxic waste [1].
Photooxidation: Photooxidation with singlet oxygen represents another alternative approach. This method involves the generation of singlet oxygen through photosensitized reactions, followed by reaction with the bicyclic substrate. However, the method suffers from low yields and poor scalability, making it unsuitable for industrial applications [1].
The transition from laboratory-scale synthesis to industrial production of 3-methylcyclopentadecane-1,5-dione presents numerous technical and economic challenges. These challenges encompass various aspects of the manufacturing process, from reaction engineering to environmental compliance [13] [14] [15].
Table 3: Industrial-Scale Production Challenges
| Challenge Category | Specific Issues | Impact on Production | Proposed Solutions |
|---|---|---|---|
| Temperature Control | Precise control at 40±2°C required | Critical for yield optimization | Advanced temperature control systems |
| Reaction Concentration | High dilution needed (<0.1M typical) | Limits reactor efficiency | Flow chemistry approaches |
| Catalyst Stability | Catalyst deactivation over time | Increases operational costs | Catalyst regeneration protocols |
| Product Purification | Complex workup procedures | Reduces overall yield | Improved extraction methods |
| Waste Management | Aqueous waste disposal | Environmental compliance costs | Waste treatment optimization |
| Scale-up Economics | High solvent costs | Reduces profit margins | Process intensification |
Temperature Control Challenges: Industrial-scale temperature control represents one of the most significant technical hurdles in the production process. The narrow optimal temperature window (40±2°C) requires sophisticated temperature control systems capable of maintaining uniform heating across large reaction vessels [5]. Temperature variations can lead to substantial yield losses and increased side product formation, directly impacting process economics [13] [14].
The challenge is compounded by the exothermic nature of the oxidation reaction, which can lead to thermal runaway if not properly controlled. Industrial implementations require advanced heat exchange systems and real-time temperature monitoring to ensure consistent product quality [5].
Concentration Limitations: The requirement for high dilution conditions (<0.1M) significantly impacts reactor efficiency and throughput. Most macrocyclization reactions, including the synthesis of 3-methylcyclopentadecane-1,5-dione, require dilute conditions to minimize intermolecular reactions that lead to oligomeric byproducts [13] [15].
This dilution requirement translates to larger reactor volumes, increased solvent consumption, and higher capital costs for industrial production. Recent research has focused on developing high-concentration macrocyclization methods, with some success in achieving concentrations up to 0.2M under specialized conditions [13].
Process Engineering Solutions: Flow chemistry has emerged as a promising approach to address several industrial-scale challenges simultaneously. Flow reactors offer superior temperature control, enable higher concentrations, and provide better mixing compared to traditional batch processes [14]. The continuous nature of flow systems also allows for better process control and reduced waste generation.
Recent developments in flow synthesis have demonstrated the ability to achieve high yields of macrocyclic compounds at elevated temperatures and concentrations that would be difficult to maintain in batch reactors [14]. The pressurized environment in flow systems enables reactions above the boiling point of solvents, expanding the operational parameter space.
Economic Considerations: The high solvent consumption associated with dilute reaction conditions significantly impacts the economic viability of industrial production. Formic acid, while relatively inexpensive, must be used in large quantities, and the subsequent workup and purification steps generate substantial waste streams [13].
Recovery and recycling of formic acid and other solvents represent critical aspects of process economics. Advanced distillation and extraction systems are required to achieve acceptable solvent recovery rates while maintaining product purity standards.
Environmental and Safety Aspects: The use of hydrogen peroxide and formic acid in large quantities raises important safety and environmental considerations. Hydrogen peroxide handling requires specialized equipment and safety protocols due to its oxidizing nature and potential for decomposition [16]. The generation of aqueous waste streams containing organic residues requires appropriate treatment systems to meet environmental discharge standards.